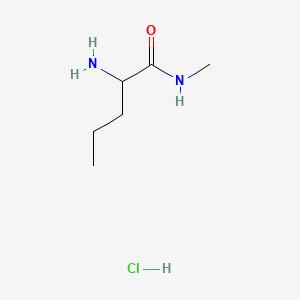
2-amino-N-methylpentanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is known for its unique chemical structure and properties, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 2-amino-N-methylpentanamide hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-amino-N-methylpentanamide with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, such as inert atmosphere and room temperature, to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield.
Análisis De Reacciones Químicas
2-amino-N-methylpentanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding amides, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
2-amino-N-methylpentanamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it is studied for its potential therapeutic effects and biological activity. The compound’s unique properties make it valuable in industrial research, particularly in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C6H15ClN2O |
|---|---|
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
2-amino-N-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-4-5(7)6(9)8-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |
Clave InChI |
VQDMBRTZOPKSOT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)NC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


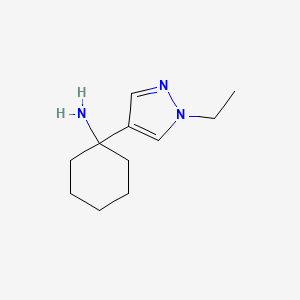
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)
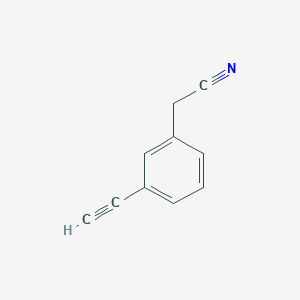


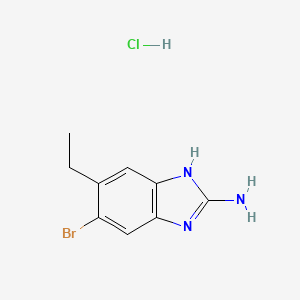
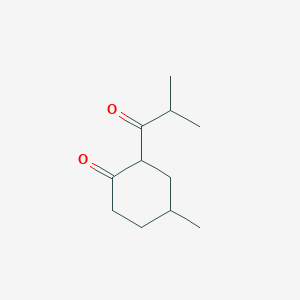
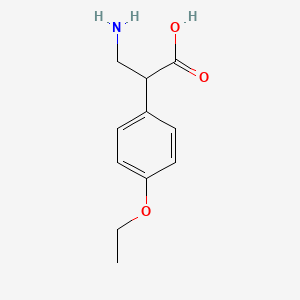
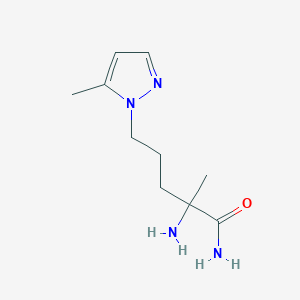
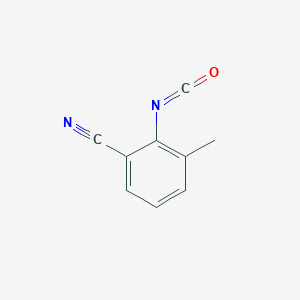
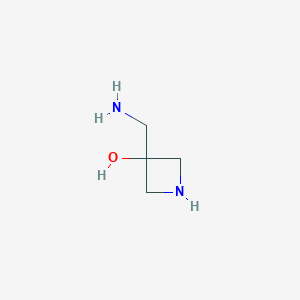
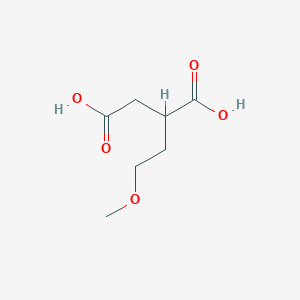

![Sodium (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfinate](/img/structure/B15325436.png)
